Bis(triphenylphosphoranylidene)ammonium nitrite

Catalog No.
S2705598
CAS No.
65300-05-2
M.F
C36H30N2O2P2
M. Wt
584.596
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylphosphoranylidene)ammonium nitrite

CAS Number

65300-05-2

Product Name

Bis(triphenylphosphoranylidene)ammonium nitrite

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;nitrite

Molecular Formula

C36H30N2O2P2

Molecular Weight

584.596

InChI

InChI=1S/C36H30NP2.HNO2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;2-1-3/h1-30H;(H,2,3)/q+1;/p-1

InChI Key

QAUUQWIJPSCKEJ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.N(=O)[O-]

Solubility

not available

Synthesis and Characterization:

Bis(triphenylphosphoranylidene)ammonium nitrite ([(Ph3P)2N]NO2) is a salt formed by the reaction of bis(triphenylphosphoranylidene)ammonium chloride ([(Ph3P)2N]Cl), also known as PPNCl, with sodium nitrite (NaNO2). This reaction is a simple metathesis, where the chloride ion (Cl-) is replaced by the nitrite ion (NO2-). The resulting compound has been characterized using various techniques, including X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy [].

Applications in Catalysis:

Bis(triphenylphosphoranylidene)ammonium nitrite has been explored as a catalyst for various organic transformations. Its applications include:

  • Olefin metathesis: PPNNO2 has been shown to be an effective catalyst for the ring-opening metathesis polymerization (ROMP) of cyclic olefins, particularly norbornene derivatives.
  • Hydroformylation: PPNNO2 can also act as a catalyst for the hydroformylation of alkenes, converting them to aldehydes. This reaction involves the addition of a formyl group (CHO) to a double bond (C=C).
  • C-H activation: PPNNO2 has been utilized in the activation of C-H bonds, allowing for further functionalization of organic molecules. This activation is achieved through the formation of a reactive intermediate with the substrate.

Bis(triphenylphosphoranylidene)ammonium nitrite is a chemical compound characterized by the formula C36H30N2O2P2C_{36}H_{30}N_{2}O_{2}P_{2}. It consists of a bis(triphenylphosphoranylidene) cation paired with a nitrite anion. The compound features two triphenylphosphoranylidene groups, which are known for their sterically bulky nature, contributing to the stability and unique properties of the compound. The structure of bis(triphenylphosphoranylidene)ammonium nitrite allows it to form stable salts with various anions, making it a valuable reagent in synthetic chemistry .

, particularly involving the nitrite anion. It can undergo salt metathesis reactions, where the nitrite can be replaced by other anions such as azide or halides. The general reaction can be represented as:

Bis triphenylphosphoranylidene ammonium nitrite+SaltNew Salt+Byproducts\text{Bis triphenylphosphoranylidene ammonium nitrite}+\text{Salt}\rightarrow \text{New Salt}+\text{Byproducts}

This property is particularly useful for isolating reactive anions that are otherwise difficult to crystallize .

The synthesis of bis(triphenylphosphoranylidene)ammonium nitrite typically involves the reaction of triphenylphosphine with a suitable nitrogen source, followed by treatment with sodium nitrite. A common synthetic route is:

  • Formation of Bis(triphenylphosphoranylidene) Ammonium Cation:
    • Triphenylphosphine reacts with an amine or ammonia to form the cation.
  • Reaction with Sodium Nitrite:
    • The cation is then treated with sodium nitrite to yield bis(triphenylphosphoranylidene)ammonium nitrite.

This method capitalizes on the stability of the triphenylphosphoranylidene framework to facilitate the formation of the desired salt .

Bis(triphenylphosphoranylidene)ammonium nitrite finds applications in various fields:

  • Synthetic Chemistry: Used as a reagent for synthesizing complex organic molecules.
  • Catalysis: Its unique structure allows it to serve as a catalyst in certain reactions involving nitrites.
  • Material Science: Investigated for potential use in developing new materials due to its stability and reactivity profile .

Several compounds share structural similarities with bis(triphenylphosphoranylidene)ammonium nitrite, particularly those containing phosphoranylidene or phosphonium groups. Notable similar compounds include:

  • Bis(triphenylphosphine)iminium chloride: This compound features a similar cationic structure but is paired with chloride instead of nitrite. It serves as a precursor for various salts and has distinct reactivity due to its different anion.
  • Triphenylphosphonium bromide: Another phosphonium compound that shares some structural characteristics but lacks the unique bis(triphenylphosphoranylidene) framework.
  • Diphosphonium salts: These compounds contain two phosphonium groups but differ significantly in their reactivity and stability compared to bis(triphenylphosphoranylidene)ammonium nitrite.

Comparison Table

CompoundCation StructureAnionKey Features
Bis(triphenylphosphoranylidene) ammonium nitriteBis(triphenylphosphoranylidene)NitriteStable, versatile in reactions
Bis(triphenylphosphine) iminium chlorideBis(triphenylphosphine)ChloridePrecursor for various salts
Triphenylphosphonium bromideTriphenylphosphoniumBromideCommonly used in organic synthesis
Diphosphonium saltsDiphosphoniumVariousDifferent reactivity compared to phosphoranylidene

The uniqueness of bis(triphenylphosphoranylidene)ammonium nitrite lies in its dual phosphoranylidene structure and its ability to form stable salts with reactive anions like nitrite, which enhances its utility in synthetic applications .

Crystallographic Analysis and Unit Cell Parameters

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of related [PPN]^+^ salts reveal critical structural details. In the chloride analogue [PPN]Cl, the cation adopts a bent P=N=P configuration with a bond angle of 133° and equivalent P–N bond lengths of 1.597 Å [3]. This geometry arises from the delocalized electronic structure of the ylidic backbone, which permits flexibility in the P=N=P angle depending on counterion interactions. For [PPN][NO~2~], analogous bending is expected, though the nitrite anion’s smaller size compared to chloride may induce subtle variations in unit cell parameters. The cation’s triphenyl groups create a steric shield, leading to elongated unit cell dimensions typical of bulky phosphazenium salts [3].

Cation-Anion Spatial Arrangement Patterns

The spatial arrangement of [PPN]^+^ and NO~2~^-^ in the crystal lattice is governed by electrostatic and steric factors. In copper nitrite complexes containing [PPN]^+^, the nitrite anion coordinates via one oxygen atom (Cu–O = 1.967 Å) with a weaker secondary interaction (Cu–O = 2.462 Å) [4]. This asymmetric binding suggests that the nitrite anion occupies interstitial sites between [PPN]^+^ cations, with phenyl groups enforcing a layered packing motif. The lack of direct cation-anion hydrogen bonding further highlights the dominance of steric over electrostatic interactions in the solid state [4].

Quantum Chemical Description of PPN^+^ Cation

Ylidic Bonding Characteristics

The [PPN]^+^ cation features a central nitrogen atom bonded to two triphenylphosphoranylidene groups via ylidic P=N bonds. Quantum chemical calculations indicate significant electron delocalization across the P=N=P framework, resulting in a resonance-stabilized structure. The ylidic character reduces bond order to approximately 1.5, consistent with the intermediate bond length (1.597 Å) observed crystallographically [3]. Natural Bond Orbital (NBO) analysis reveals partial double-bond character, with lone pairs on nitrogen participating in conjugation with adjacent phosphorus atoms.

Steric and Electronic Influence of Triphenyl Groups

The triphenyl substituents impose substantial steric bulk, with van der Waals radii totaling ~8.5 Å across the cation. This steric profile shields the nitrite anion from external reactants, making [PPN][NO~2~] a stable nitrite source in synthetic applications [3]. Electronically, the phenyl rings exert a mild electron-withdrawing effect via inductive mechanisms, polarizing the P=N bonds and enhancing the cation’s Lewis acidity. However, conjugation between phenyl π-systems and phosphorus d-orbitals partially offsets this effect, resulting in a net weakly acidic character [4].

Nitrite Anion Coordination Geometry

Ambidentate Ligand Behavior Analysis

The nitrite anion exhibits ambidentate behavior, capable of coordinating through oxygen (nitrito, η^1^-ONO) or nitrogen (nitro, η^1^-NO~2~). In [PPN][NO~2~], infrared spectroscopy and X-ray data favor oxygen-bound nitrito coordination, as evidenced by ν(NO) stretches near 1250 cm^-1^ and asymmetric NO~2~^-^ geometry [4]. Comparative studies of cobalt nitrite complexes demonstrate that nitro coordination becomes favored in more electron-deficient environments, suggesting that the [PPN]^+^ cation’s electronic effects stabilize the nitrito form [5].

Resonance Structure Hybridization

Nitrite’s resonance hybrid comprises two dominant forms: a nitro structure (O=N–O^-^) and a nitrito structure (^-^O–N=O). In [PPN][NO~2~], the nitrito form predominates, as indicated by N–O bond lengths of ~1.21 Å (shorter) and ~1.25 Å (longer) in related complexes [4]. This asymmetry reflects partial double-bond character in one N–O bond and single-bond character in the other. Hybrid Density Functional Theory (DFT) calculations estimate a 60:40 contribution ratio favoring the nitrito resonance form in the solid state [5].

Table 1: Structural Parameters of [PPN]^+^ and NO~2~^-^ in Related Complexes

Parameter[PPN]Cl [3][PPN][LCuNO~2~] [4]Cobalt Nitrito Complex [5]
P=N=P Angle (°)133
P–N Bond Length (Å)1.597
N–O Bond Length (Å)1.21, 1.251.18, 1.26
Coordination Modeη^1^-ONOη^1^-ONO

Dates

Modify: 2024-04-14

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